The compound is cataloged in various chemical databases such as PubChem and BenchChem, where it is noted for its potential use in research applications related to pharmacology and medicinal chemistry . The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-chloro-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine .
The synthesis of 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine typically involves nucleophilic substitution reactions. A common approach includes the following steps:
Typical reaction conditions might involve temperatures ranging from 55°C to 90°C, with reaction times varying from several hours to overnight depending on the specific methodology employed .
The molecular structure of 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine features:
The InChI key for this compound is CRJQXLOMFQRQSP-UHFFFAOYSA-N, which can be used for database searches . The structural representation indicates potential sites for further functionalization, making it versatile for medicinal chemistry applications.
This compound participates in various chemical reactions that are significant for its biological activity:
The yields from these reactions can vary significantly based on substituents and reaction conditions, typically ranging from 35% to 89% depending on the specific synthetic route employed .
The mechanism of action for 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine primarily involves its role as a kinase inhibitor. By binding to the ATP-binding site of CDKs, it disrupts cell cycle progression, leading to cell cycle arrest in the G2/M phase. This action has implications for its use in cancer therapy, as it can induce apoptosis in rapidly dividing cancer cells .
Studies have reported an effective concentration (EC50) of approximately 33 nM against CDK16, highlighting its potency as an inhibitor .
The physical properties of this compound include:
The compound is classified under the Globally Harmonized System (GHS) as an irritant, necessitating careful handling during laboratory work . Its stability under various conditions should be assessed to ensure appropriate storage and usage.
2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine has several notable applications:
Pyrazole rings serve as privileged bioisosteres for phenylsulfonamide groups in kinase inhibitor optimization, significantly altering molecular recognition profiles. In CDK2 inhibitor development, replacing a phenylsulfonamide moiety with pyrazole (e.g., compound 14) enhanced potency (Ki = 0.007 µM vs. 0.043 µM for precursor 1) and improved selectivity over CDK1 and CDK9. This replacement leverages pyrazole's dual hydrogen-bonding capability (N-H as donor, adjacent N as acceptor) to form complementary interactions with kinase hinge regions, unlike the planar phenylsulfonamide [10]. Physicochemical enhancements include reduced molecular weight (ΔMW ≈ 50 Da) and improved solubility due to pyrazole's polarized heterocyclic nature [3] [8]. Table 1 quantifies this bioisosteric impact:
Table 1: Bioisosteric Replacement Outcomes in CDK2 Inhibitors
Compound | C4 Motif | N-Motif | CDK2 Ki (µM) | Selectivity Ratio (CDK2/CDK9) |
---|---|---|---|---|
1 | 1-methylpyrazol-4-yl | Phenylsulfonamide | 0.043 | 3.2 |
14 | 1-methylpyrazol-4-yl | Pyrazol-4-yl | 0.007 | 12.1 |
Regiochemical orientation of pyrazole substituents critically influences target engagement. N1-substituted pyrazoles (e.g., 1-methyl-1H-pyrazol-4-yl) at pyrimidine-C4 enhance CDK2 inhibition (Ki < 0.01 µM) compared to C3-methylated isomers due to optimal vector alignment with hydrophobic pocket I of the ATP-binding site. Conversely, N2-substitution (pyrazol-5-yl isomers like compound 35) induces steric clashes, reducing potency by 8-fold [8] [10]. In EGFR-targeted scaffolds, 1,3-disubstituted pyrazoles (e.g., erlotinib analogs) demonstrate superior tumor growth inhibition versus 1,5-isomers, attributed to productive hydrogen bonding with Thr830 [3] [8]. Table 2 summarizes regioisomer effects:
Table 2: Regioisomer Influence on Kinase Inhibition
Compound | Pyrazole Position | Substitution Pattern | Biological Activity |
---|---|---|---|
14 | C4 (N1-methyl) | 1-methyl-1H-pyrazol-4-yl | CDK2 Ki = 0.007 µM |
35 | C4 (N2-methyl) | 1-methyl-1H-pyrazol-5-yl | CDK2 Ki = 0.056 µM |
EGFR Inhibitor | N1 (core) | 1,3-disubstituted | IC50 = 4.28 µM (HepG2) |
Suzuki-Miyaura reactions enable efficient pyrazole installation at pyrimidine-C4 under mild conditions. Key protocol: 2,4-dichloropyrimidines (4-5) react with 1-methyl-1H-pyrazol-4-ylboronic acid pinacol ester (2) using PdCl2(dppf)·DCM catalyst and K2CO3 base in dioxane/EtOH/H2O (3:1:1) at 85°C, yielding 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidines (6-9) in 59–69% yield after 6–8 hours. Critical parameters include:
Buchwald-Hartwig amination couples C2-chloropyrimidines with aminopyrazoles under Pd catalysis. Optimized conditions: Pd2(dba)3/xantphos catalyst system with Cs2CO3 base in toluene at 100°C for 12 hours, yielding 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine derivatives (14-25) in 13–28% yield. Limitations include:
Microwave dielectric heating accelerates key steps in pyrazole-pyrimidine assembly:
Table 3: Microwave vs Conventional Synthesis Parameters
Reaction Step | Conventional Time/Temp | Microwave Time/Temp | Purity Increase |
---|---|---|---|
Pyrazole-pyrimidine coupling | 12 h / 100°C | 5 min / 120°C | 82% → 95% |
Fmoc deprotection | 15–30 min / RT | 3 min / 75°C | 90% → 99% |
Suzuki coupling | 8 h / 85°C | 20 min / 100°C | 65% → 83% |
Solvent consumption decreases 70% in microwave-assisted solid-phase synthesis due to concentrated reagent solutions (0.2–0.3M vs 0.05M conventional) and reduced wash volumes [9]. For 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine analogs, microwave protocols deliver crude purities >85%, enabling direct biological screening without chromatography [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7